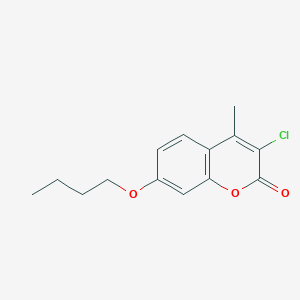![molecular formula C22H16Cl2N2O2S B5163563 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-275 and belongs to the class of benzamide derivatives. BML-275 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis.
作用機序
BML-275 acts as a competitive inhibitor of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide, binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This results in a decrease in the phosphorylation of downstream targets of this compound, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which are involved in lipid and cholesterol synthesis, respectively.
Biochemical and Physiological Effects
BML-275 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, BML-275 inhibits cellular energy metabolism and promotes catabolic processes such as autophagy and apoptosis. BML-275 has also been shown to have anti-inflammatory effects, possibly through inhibition of the NF-κB signaling pathway.
実験室実験の利点と制限
One advantage of using BML-275 in lab experiments is its high potency and selectivity for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide inhibition. This allows for precise modulation of cellular energy metabolism and downstream signaling pathways. However, one limitation of using BML-275 is its potential off-target effects, as it may inhibit other kinases and enzymes at high concentrations.
将来の方向性
There are several future directions for research on BML-275 and its potential applications. One area of interest is the role of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide in cancer metabolism and the potential use of BML-275 as a therapeutic agent in cancer treatment. Another area of interest is the development of more selective and potent this compound inhibitors based on the structure of BML-275. Finally, further investigation is needed to understand the potential side effects and toxicity of BML-275 in vivo, as well as its pharmacokinetic properties and potential for clinical use.
合成法
The synthesis of BML-275 involves a series of chemical reactions, starting with the condensation of 2-methyl-5-nitrophenylacetic acid with 2-aminobenzothiazole to form the intermediate compound, 2-methyl-5-(2-benzothiazolyl)phenylacetic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3,5-dichloro-4-methoxyaniline in the presence of a base to yield BML-275.
科学的研究の応用
BML-275 has been widely used in scientific research to investigate the role of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide in various cellular processes, including metabolism, autophagy, and inflammation. This compound is a key regulator of cellular energy metabolism and is activated under conditions of energy stress, such as nutrient deprivation and exercise. BML-275 has been shown to inhibit the activity of this compound and thereby alter cellular metabolism and energy utilization.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-12-7-8-13(22-26-17-5-3-4-6-19(17)29-22)11-18(12)25-21(27)14-9-15(23)20(28-2)16(24)10-14/h3-11H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUQKGDLAVVKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)


![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)

![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)

![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
